molecular formula C10H9Cl2FO B14043819 1-Chloro-1-(3-(chloromethyl)-5-fluorophenyl)propan-2-one

1-Chloro-1-(3-(chloromethyl)-5-fluorophenyl)propan-2-one

Cat. No.: B14043819
M. Wt: 235.08 g/mol
InChI Key: IYTFIODCTVQAFR-UHFFFAOYSA-N
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Description

1-Chloro-1-(3-(chloromethyl)-5-fluorophenyl)propan-2-one is an organic compound with significant interest in various scientific fields This compound is characterized by its unique structure, which includes a chloromethyl and fluorophenyl group attached to a propan-2-one backbone

Preparation Methods

The synthesis of 1-Chloro-1-(3-(chloromethyl)-5-fluorophenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the chlorination of 1-(3-(chloromethyl)-5-fluorophenyl)propan-2-one under controlled conditions. The reaction is usually carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the reaction temperature is maintained at a moderate level to ensure selective chlorination.

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These methods focus on maintaining precise control over temperature, pressure, and reactant concentrations to achieve high purity and efficiency.

Chemical Reactions Analysis

1-Chloro-1-(3-(chloromethyl)-5-fluorophenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups.

    Oxidation and Reduction: It can be oxidized to form corresponding carboxylic acids or reduced to yield alcohols and alkanes.

    Condensation Reactions: The compound can undergo aldol condensation with aldehydes or ketones to form β-hydroxy ketones or α,β-unsaturated ketones.

Common reagents used in these reactions include sodium hydroxide, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1-Chloro-1-(3-(chloromethyl)-5-fluorophenyl)propan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes and receptors.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-(chloromethyl)-5-fluorophenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

1-Chloro-1-(3-(chloromethyl)-5-fluorophenyl)propan-2-one can be compared with similar compounds such as:

  • 1-Chloro-1-(3-(chloromethyl)-5-methoxyphenyl)propan-2-one
  • 1-Chloro-1-(3-(chloromethyl)-5-nitrophenyl)propan-2-one
  • Phenylacetone

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical reactivity and biological activities. The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H9Cl2FO

Molecular Weight

235.08 g/mol

IUPAC Name

1-chloro-1-[3-(chloromethyl)-5-fluorophenyl]propan-2-one

InChI

InChI=1S/C10H9Cl2FO/c1-6(14)10(12)8-2-7(5-11)3-9(13)4-8/h2-4,10H,5H2,1H3

InChI Key

IYTFIODCTVQAFR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=CC(=C1)CCl)F)Cl

Origin of Product

United States

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